3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 13577-08-7
VCID: VC20969116
InChI: InChI=1S/C20H22O5/c1-24-16-8-3-14(4-9-16)5-10-18(21)17-13-15(7-12-20(22)23)6-11-19(17)25-2/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,22,23)
SMILES: COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC
Molecular Formula: C20H22O5
Molecular Weight: 342.4 g/mol

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid

CAS No.: 13577-08-7

Cat. No.: VC20969116

Molecular Formula: C20H22O5

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid - 13577-08-7

Specification

CAS No. 13577-08-7
Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
IUPAC Name 3-[4-methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid
Standard InChI InChI=1S/C20H22O5/c1-24-16-8-3-14(4-9-16)5-10-18(21)17-13-15(7-12-20(22)23)6-11-19(17)25-2/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,22,23)
Standard InChI Key RYQBCYLFAYJFIF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator